tert-Butyl (2-chlorothiazol-5-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chloro-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14-5/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERDINDWSVFODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857666 | |
| Record name | tert-Butyl (2-chloro-1,3-thiazol-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379344-91-8 | |
| Record name | tert-Butyl (2-chloro-1,3-thiazol-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-chloro-1,3-thiazol-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tert Butyl 2 Chlorothiazol 5 Yl Carbamate
Strategic Approaches to the Synthesis of the 2-Chlorothiazol-5-yl Core
The formation of the central 2-chlorothiazole (B1198822) ring substituted at the 5-position can be achieved through two primary strategic approaches: the modification of a pre-existing thiazole (B1198619) ring or the construction of the ring system from acyclic precursors.
Functionalization of Pre-formed Thiazole Rings for 5-Substitution (e.g., from methyl 2-chlorothiazole-5-carboxylate derivatives)
One common route begins with an existing 2-chlorothiazole scaffold, such as 2-chlorothiazole-5-carboxylic acid or its ester derivatives. glpbio.com These starting materials allow for direct manipulation of the 5-position. For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives often involves the coupling of a suitable amine with the carboxylic acid moiety. nih.gov The carboxylic acid itself can be a precursor for the amine functionality required for carbamate (B1207046) formation. This transformation is pivotal and can be accomplished via rearrangements that convert the carboxylic acid into an amine, which is then ready for protection. This approach is advantageous when the starting carboxylate is commercially available or readily synthesized.
De Novo Construction of the Thiazole Ring with Designed Substitution Patterns
Alternatively, the thiazole ring can be constructed from acyclic starting materials, a method that allows for greater flexibility in introducing desired substitution patterns. The Hantzsch thiazole synthesis and its modifications are prominent examples of this approach. bepls.com This method typically involves the condensation of an α-haloketone with a thioamide. To obtain the desired 2-chloro-5-amino substitution pattern, precursors are chosen accordingly. For example, the reaction of a suitably substituted α-halocarbonyl compound with thiourea or its derivatives can yield 2-aminothiazole (B372263) structures. mdpi.comnih.gov Subsequent chlorination at the 2-position, if not already present in the precursors, would be necessary. This de novo approach is particularly useful for creating diverse analogs by varying the initial building blocks. bepls.com
Methodologies for Carbamate Formation at the 5-Position
Once the 2-chlorothiazol-5-amine core is obtained, the tert-butyl carbamate is installed. This is a crucial step, as the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. wikipedia.orgnih.gov
Reaction of Amines with tert-Butoxycarbonylating Agents (e.g., di-tert-butyl dicarbonate (B1257347), tert-butyl chloroformate)
The most direct method for the formation of the tert-butyl carbamate is the reaction of the 2-chlorothiazol-5-amine with a tert-butoxycarbonylating agent. Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for this transformation due to its high reactivity and the benign nature of its byproducts. wikipedia.orgchemeurope.com The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. mychemblog.com Various conditions can be employed, often involving an organic solvent and a suitable base. semanticscholar.org
Table 1: Typical Conditions for N-tert-Butoxycarbonylation
| Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water / Dioxane | Room Temperature | chemeurope.com |
| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temperature | chemeurope.com |
| Di-tert-butyl dicarbonate | Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | mychemblog.com |
| Di-tert-butyl dicarbonate | Sodium Hydroxide | Tetrahydrofuran (THF) / Water | 0 °C to Room Temp | mychemblog.com |
Curtius Rearrangement and Analogous Approaches for tert-Butyl Carbamates
An alternative and elegant approach to forming the tert-butyl carbamate directly from a carboxylic acid precursor is the Curtius rearrangement. wikipedia.org This reaction involves the conversion of a carboxylic acid, in this case, 2-chlorothiazole-5-carboxylic acid, into an acyl azide. nih.gov Upon heating, the acyl azide undergoes a rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov If this reaction is performed in the presence of tert-butanol, the alcohol traps the isocyanate to directly yield the desired tert-butyl carbamate. wikipedia.orgnih.gov This method avoids the isolation of the potentially sensitive 5-amino-2-chlorothiazole intermediate.
Table 2: Key Steps of the Curtius Rearrangement for Carbamate Synthesis
| Step | Transformation | Reagents | Intermediate |
|---|---|---|---|
| 1 | Carboxylic Acid to Acyl Azide | Diphenylphosphoryl azide (DPPA), Triethylamine | Acyl Azide |
| 2 | Rearrangement | Heat | Isocyanate |
| 3 | Trapping | tert-Butanol | tert-Butyl Carbamate |
This table outlines the general sequence of the Curtius rearrangement when used to form a tert-butyl carbamate. nih.govtcichemicals.com
Orthogonal Protection Strategies for Nitrogenous Functionalities
In the synthesis of more complex molecules containing the tert-Butyl (2-chlorothiazol-5-yl)carbamate moiety, other reactive functional groups, particularly other amines, may need to be protected. An orthogonal protection strategy is essential in such cases. This strategy involves using multiple protecting groups in the same molecule that can be removed under different conditions without affecting the others. bham.ac.ukjocpr.com This allows for the selective deprotection and reaction of specific functional groups. thieme-connect.de
The Boc group on the target compound is labile to acid (e.g., trifluoroacetic acid). wikipedia.org Therefore, an orthogonal protecting group must be stable to acid but removable under other specific conditions.
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is stable to acid and catalytic hydrogenolysis but is cleaved under mild basic conditions (e.g., piperidine). thieme-connect.de It is frequently used in peptide synthesis and provides orthogonality with the Boc group. chemeurope.com
Benzyloxycarbonyl (Cbz or Z) group: The Cbz group is stable to both mild acid and base but is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). jocpr.com This provides a third set of conditions for deprotection.
The use of such a strategy allows for the precise and sequential manipulation of different nitrogenous centers within a complex molecule, which is a cornerstone of modern synthetic organic chemistry. bham.ac.uknih.gov
Table 3: Comparison of Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis | Mild Acid and Base |
Selective Introduction and Removal of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and the relative ease of its removal under specific acidic conditions. masterorganicchemistry.com In the context of synthesizing this compound, the selective introduction and removal of the Boc group from the precursor, 2-chloro-5-aminothiazole, is a critical step.
Introduction of the Boc Group:
The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base in either aqueous or anhydrous conditions. organic-chemistry.org For the synthesis of this compound, the amino group of 2-chloro-5-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of Boc₂O. The reaction is often facilitated by bases like triethylamine (TEA) or sodium bicarbonate in solvents such as dioxane, tetrahydrofuran (THF), or methanol (B129727). The choice of anhydrous conditions, for instance using TEA in methanol or DMF, is preferable for substrates that may be sensitive to water.
Removal of the Boc Group:
The cleavage of the Boc group is most commonly achieved under acidic conditions. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine. chemistrysteps.com
A variety of acidic reagents can be employed for this deprotection:
Strong Acids: Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is highly effective for cleanly removing the Boc group. masterorganicchemistry.com Similarly, solutions of hydrochloric acid (HCl) in organic solvents such as dioxane, ethyl acetate (B1210297), or acetone are also widely used. nih.govresearchgate.net
Milder Conditions: For substrates containing other acid-sensitive functional groups, milder deprotection methods are necessary to ensure selectivity. Aqueous phosphoric acid has been reported as an effective reagent for this purpose. nih.govresearchgate.net A recently developed mild method employs oxalyl chloride in methanol at room temperature, which can deprotect a wide range of N-Boc protected amines, including those on heterocyclic systems. uky.edu
Thermal Deprotection: In the absence of an acid catalyst, thermal deprotection of N-Boc groups can be achieved in continuous flow systems. nih.gov This method offers a high degree of control, and selectivity can be achieved by carefully regulating the temperature, allowing for the removal of a more labile aryl N-Boc group in the presence of a more stable alkyl N-Boc group. nih.gov
The selection of the deprotection method is crucial for synthetic strategies that require orthogonality, where one protecting group must be removed without affecting others. organic-chemistry.org The high sensitivity of the Boc group to acid allows for its selective removal in the presence of other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) or the hydrogenolysis-labile carboxybenzyl (Cbz) group. masterorganicchemistry.com
Catalytic Methods for Thiazolyl Carbamate Synthesis
Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, atom economy, and to enable the construction of complex molecular architectures. For thiazole derivatives, including carbamates, both transition-metal catalysis and organocatalysis offer powerful tools for functionalization.
Transition Metal-Mediated C-N, C-C, and C-S Bond Formation on Thiazole Scaffolds
Transition-metal catalysis is a cornerstone for forming carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-sulfur (C-S) bonds, enabling direct functionalization of heterocyclic cores like thiazole. These methods provide alternatives to classical cross-coupling reactions by directly activating C-H bonds. nih.gov
C-N Bond Formation: The direct amination or amidation of C-H bonds on a thiazole ring is a highly desirable transformation. Ruthenium(II) catalysts have been successfully used for the regioselective ortho-amidation of 2-aryl benzothiazoles, employing acyl azides as the nitrogen source. acs.org This approach utilizes the benzothiazole moiety as a directing group to facilitate C-N bond formation, avoiding the common Curtius rearrangement. acs.org Similarly, rhodium and iridium catalysts have been developed for direct C-H amination reactions using various organic azides, which serve as both the amino source and an internal oxidant, releasing only nitrogen gas as a byproduct. nih.gov Dioxazolones have also emerged as versatile and robust nitrogen sources in transition-metal-catalyzed C-H amidation reactions. nih.gov
C-C Bond Formation: Palladium-catalyzed direct arylation via C-H bond activation is an environmentally and economically attractive method for C-C bond formation on thiazoles. Studies have shown that ligand-free palladium(II) acetate (Pd(OAc)₂) can efficiently catalyze the 5-arylation of thiazole derivatives with aryl bromides at very low catalyst loadings. organic-chemistry.org This method avoids the need for pre-functionalized organometallic reagents and demonstrates high regioselectivity for the C5 position of the thiazole ring. organic-chemistry.org
The table below summarizes key findings in transition metal-mediated functionalization relevant to thiazole scaffolds.
| Catalyst System | Bond Formed | Reaction Type | Substrate Scope | Key Findings |
| Ru(II) Complex | C-N | C-H Amidation | 2-Aryl Benzothiazoles | Regioselective ortho-amidation using acyl azides as a nitrogen source. acs.org |
| Rh(III) / Ir(III) | C-N | C-H Amination | Heterocycles with directing groups | Direct amination using organic azides as an environmentally benign amino source and internal oxidant. nih.gov |
| Pd(OAc)₂ (ligand-free) | C-C | Direct Arylation | Thiazole derivatives | Highly efficient and regioselective 5-arylation with aryl bromides at low catalyst loadings (0.1-0.001 mol %). organic-chemistry.org |
Organocatalytic Applications in Thiazole Functionalization
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis and functionalization of heterocyclic compounds. nih.gov This approach is attractive due to the lower toxicity, cost-effectiveness, and stability of the catalysts compared to many transition metals.
While less common than metal-catalyzed processes, organocatalytic strategies have been successfully applied to thiazole chemistry. mdpi.com For instance, enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been used to synthesize functionalized benzothiazole-triazoles under ambient conditions. nih.gov This metal-free approach demonstrates high chemo- and regioselectivity. nih.gov
Furthermore, bio-based catalysts are gaining attention. A cross-linked chitosan hydrogel has been employed as a recyclable and eco-friendly biocatalyst for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This method provides benefits such as mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.com
The following table highlights examples of organocatalytic methods applied in thiazole chemistry.
| Catalyst | Reaction Type | Substrate Scope | Key Findings |
| Enolate-Mediated (e.g., Proline derivatives) | [3+2] Cycloaddition | Benzothiazole-ketones and azides | Metal-free, chemoselective synthesis of pharmaceutically active benzothiazole-triazoles in high yields. nih.gov |
| Chitosan Hydrogel (Biocatalyst) | Cyclocondensation | Thiosemicarbazones and α-haloketones | Green, efficient synthesis of thiazoles with a recyclable catalyst under ultrasonic irradiation. mdpi.com |
Chemical Transformations and Reactivity of Tert Butyl 2 Chlorothiazol 5 Yl Carbamate
Reactivity Profile of the Carbamate (B1207046) Functionality
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amino functionality at the 5-position of the thiazole (B1198619) ring. Its reactivity is central to the synthetic utility of the parent molecule, allowing for controlled deprotection and subsequent derivatization.
N-Deprotection Strategies and Subsequent Derivatizations (e.g., acylation)
The removal of the Boc protecting group is a common and critical step in the synthetic application of tert-butyl (2-chlorothiazol-5-yl)carbamate, yielding the key intermediate, 2-chloro-5-aminothiazole. The acid-labile nature of the Boc group allows for its cleavage under a variety of acidic conditions. masterorganicchemistry.comorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are frequently employed for efficient and clean deprotection. wikipedia.org
The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, liberating the free amine. wikipedia.orgacsgcipr.org Due to the potential for the tert-butyl cation to alkylate other nucleophilic sites on the substrate, scavengers like anisole (B1667542) are sometimes added to suppress side reactions. wikipedia.orgacsgcipr.org Beyond strong acids, Lewis acids such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) have also been utilized, occasionally offering enhanced selectivity when other acid-sensitive groups are present. wikipedia.orgresearchgate.net In some cases, particularly with electron-rich NH-heteroarenes, deprotection can even be achieved under basic conditions, such as with aqueous methanolic potassium carbonate. researchgate.net
Table 1: Selected N-Deprotection Conditions for Boc-Carbamates
| Reagent(s) | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, high-yielding method; TFA is corrosive and requires careful handling. wikipedia.org |
| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, or 1,4-Dioxane | 0°C to Room Temperature | Provides the amine as a hydrochloride salt, which can be advantageous for purification and stability. wikipedia.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A milder Lewis acid approach that can offer selectivity in the presence of other acid-labile groups. researchgate.net |
| Aqueous Phosphoric Acid | - | - | An environmentally benign and mild reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org |
Upon deprotection, the resulting 2-chloro-5-aminothiazole can undergo a variety of derivatizations. A primary example is N-acylation, which forms an amide bond. This reaction is typically carried out by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.govnih.gov However, direct acylation of 2-amino-4-chlorothiazole (B36688) has been reported to result in low yields and the formation of bis-acylated byproducts. nih.gov A more effective strategy often involves the acylation of the Boc-protected intermediate, followed by the deprotection step to yield the desired N-acylated product cleanly. nih.gov
Transformations Involving the Carbonyl Group of the Carbamate
While the most common reaction of the carbamate functionality is its complete removal, the carbonyl group itself can participate in specific transformations. These reactions leverage the carbamate as a precursor to other functional groups. For instance, under controlled conditions, tert-butyl carbamates can be converted into amides using acyl halide-methanol mixtures. organic-chemistry.orgresearchgate.net
Furthermore, the carbamate can be a precursor for the synthesis of ureas. This transformation can be achieved by converting the Boc-protected amine into an isocyanate intermediate in situ, which is then trapped by another amine. organic-chemistry.org This method allows for the synthesis of a wide range of nonsymmetrical and symmetrical ureas. Another approach involves the use of aluminum amide complexes, which can directly convert carbamates into bi-, tri-, and tetra-substituted ureas by reacting them with primary or secondary amines in the presence of trimethylaluminum. organic-chemistry.org
Reactivity at the 2-Chloro Position of the Thiazole Ring
The chlorine atom at the C2 position of the thiazole ring is a key site for synthetic elaboration. Its reactivity is dominated by nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution Reactions on the Chlorothiazole Moiety
Aromatic rings are generally nucleophilic, but the thiazole ring system is considered electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the heteroatoms, such as the C2 position. wikipedia.orgnih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring.
A variety of nucleophiles can displace the 2-chloro substituent. These include:
Amines: Reaction with primary or secondary amines, often at elevated temperatures, can introduce new nitrogen-based substituents.
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of 2-alkoxy or 2-aryloxy thiazoles.
Thiols: Thiolates are excellent nucleophiles and react readily with 2-chlorothiazoles to form 2-thioether derivatives. Reactions with sodium bisulfide or polysulfides can also introduce sulfur functionalities. nih.gov
The rate and success of these SNAr reactions are influenced by the strength of the nucleophile and the reaction conditions.
Table 2: Examples of Nucleophilic Aromatic Substitution on Chloro-Heteroaromatics
| Nucleophile | General Product | Typical Conditions | Bond Formed |
|---|---|---|---|
| R-NH₂ (Primary Amine) | 2-(Alkylamino)thiazole | Heat, optional base | C-N |
| R-O⁻ (Alkoxide) | 2-(Alkoxy)thiazole | Base (e.g., NaH, KOH) in alcohol | C-O |
| Ar-S⁻ (Thiophenoxide) | 2-(Arylthio)thiazole | Base, polar aprotic solvent | C-S |
| HS⁻ (Bisulfide) | Thiazole-2-thiol | Aqueous solution | C-S nih.gov |
Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation
Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful tools for modifying aryl halides, and 2-chlorothiazoles are suitable substrates for these transformations. researchgate.net These reactions allow for the precise formation of C-C, C-N, and C-S bonds.
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This reaction pairs the 2-chlorothiazole (B1198822) with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinylthiazoles.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne provides 2-alkynylthiazole derivatives.
Heck Coupling: The palladium-catalyzed reaction with an alkene introduces a vinyl substituent at the 2-position.
Carbon-Nitrogen Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling the 2-chlorothiazole with a wide range of primary and secondary amines, amides, or carbamates to form C-N bonds.
Carbon-Sulfur Bond Formation:
Palladium-catalyzed coupling reactions with thiols can also be employed to form 2-arylthioether derivatives, often providing an alternative to traditional SNAr reactions with milder conditions and broader substrate scope.
Table 3: Common Cross-Coupling Reactions at the C2-Position of Chlorothiazoles
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | C-C (Aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (Vinyl) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ + Ligand (e.g., XPhos) | C-N |
Reactivity at the 5-Position of the Thiazole Ring (Post-Carbamate Modification)
Modification or removal of the carbamate group at the C5-position unveils new avenues for reactivity at this site. The nature of the subsequent transformations depends directly on the functional group present after the initial modification.
Following the N-deprotection described in section 3.1.1, the primary functional group at this position is a free amine (2-chloro-5-aminothiazole). The amino group is a potent activating group and its lone pair of electrons can participate in various reactions. While acylation has already been discussed, other transformations are possible. For example, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Thiazole diazonium salts, while often unstable, can serve as intermediates in Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
Alternatively, the C5 position can be functionalized prior to Boc deprotection. For example, directed ortho-metalation (DoM) could be envisioned, where a strong base like n-butyllithium selectively deprotonates the C4 position, but functionalization at C5 is also synthetically relevant. A more direct route involves the synthesis of precursors where C5 already bears a different functional group. For instance, the synthesis of 2-(Boc-amino)thiazole-5-carboxylic acid allows for a host of reactions at the carboxylic acid moiety. semanticscholar.org This acid can be activated and coupled with amines or alcohols to form amides or esters, respectively. The synthesis of tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate provides a highly reactive acyl chloride at the C5 position, ready to react with a wide variety of nucleophiles. nih.gov This strategy allows for the construction of complex molecules before the final deprotection of the C2-amine, if desired.
Table of Mentioned Chemical Compounds
| Common Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | tert-butyl N-(2-chloro-1,3-thiazol-5-yl)carbamate | C₈H₁₁ClN₂O₂S |
| 2-Chloro-5-aminothiazole | 2-chloro-1,3-thiazol-5-amine | C₃H₃ClN₂S |
| Trifluoroacetic Acid (TFA) | 2,2,2-trifluoroacetic acid | C₂HF₃O₂ |
| Dichloromethane (DCM) | Dichloromethane | CH₂Cl₂ |
| Hydrogen Chloride | Hydrogen chloride | HCl |
| Aluminum Chloride | Aluminum trichloride | AlCl₃ |
| Zinc Bromide | Zinc bromide | ZnBr₂ |
| Potassium Carbonate | Potassium carbonate | K₂CO₃ |
| Triethylamine | N,N-diethylethanamine | C₆H₁₅N |
| Pyridine | Pyridine | C₅H₅N |
| Trimethylaluminum | Trimethylaluminum | C₃H₉Al |
| tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | C₉H₁₁ClN₂O₃S |
Electrophilic Substitution and Functional Group Interconversions
Electrophilic Aromatic Substitution:
The thiazole ring is generally susceptible to electrophilic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The 5-amino group, protected as a tert-butyl carbamate (NHBoc), is a strong activating group and is ortho-, para-directing. Conversely, the chlorine atom at the C2 position is a deactivating group. In this arrangement, the activating effect of the NHBoc group at C5 is expected to dominate, directing incoming electrophiles primarily to the C4 position. Thiazoles typically undergo electrophilic substitution at the C5 position, but since this is already occupied, the C4 position is the next most likely site for reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in the introduction of a halogen atom at the C4 position.
Nitration: Nitration of thiazoles can be achieved with mixtures like nitric and sulfuric acid, though the conditions must be carefully controlled to avoid decomposition or cleavage of the acid-labile Boc protecting group. The expected product would be the 4-nitro derivative.
Functional Group Interconversions:
The molecule possesses two key functional groups amenable to interconversion: the C2-chloro group and the C5-carbamate.
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring. It can be displaced by a variety of nucleophiles. The reactivity of halogens on the thiazole ring is position-dependent and also influenced by the nature of the attacking nucleophile. For instance, the general reactivity sequence with nucleophiles like thiophenoxide is C2 > C4 > C5, making the C2-Cl particularly susceptible to displacement by sulfur nucleophiles. This allows for the synthesis of a wide array of 2-substituted thiazole derivatives.
Carbamate Deprotection: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding 5-aminothiazole hydrochloride salt. This unmasks the primary amine, which can then participate in subsequent reactions such as acylation, alkylation, or diazotization.
Pericyclic Reactions and Cycloadditions Involving the Thiazole Ring
The inherent aromaticity of the thiazole ring imparts significant stability, making it generally reluctant to participate in pericyclic reactions that would disrupt this aromatic system. Such reactions typically require harsh conditions, such as high temperatures, or specific structural features that are absent in this compound.
The thiazole ring itself is a poor diene for Diels-Alder reactions due to its aromatic character. While some thiazole derivatives can undergo [4+2] cycloadditions, these reactions are not general. For example, reactions with alkynes often require high temperatures and proceed with subsequent extrusion of sulfur to form a pyridine ring. In other reported cases, thiazoles have been shown to act as dienes only when a side-chain double bond is present, such as in 4-alkenylthiazoles, where the diene system is composed of the C4-C5 bond of the ring and the adjacent exocyclic double bond. rsc.org
This compound lacks the structural features required to act as an effective diene under standard Diels-Alder conditions. There is no available literature detailing its successful participation as either a diene or a dienophile in [4+2] cycloaddition reactions.
There is a lack of specific research on other concerted pericyclic reactions, such as electrocyclizations or sigmatropic rearrangements, directly involving the thiazole ring of this compound. The stability of the aromatic heterocycle makes such transformations energetically unfavorable without specific driving forces or catalytic activation, which have not been reported for this compound. While cycloadditions like the [3+2] reaction of thiazolium salts are known, these require initial N-alkylation to form the reactive thiazolium ylide, a different reaction pathway starting from a modified substrate. researchgate.net
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of three distinct chemical motifs—the C-Cl bond, the C-H bond at C4, and the N-H Boc-carbamate—makes chemo- and regioselectivity crucial considerations in the synthetic manipulation of this compound.
Regioselectivity: As discussed, electrophilic attack is predicted to be highly regioselective for the C4 position due to the powerful directing effect of the 5-NHBoc group. Nucleophilic attack is directed exclusively at the C2 position, as the C-Cl bond is the only viable leaving group for an SNAr-type reaction.
Chemoselectivity: A key challenge and opportunity in the chemistry of this compound is achieving selectivity between its reactive sites.
Nucleophilic Substitution vs. Deprotection: A wide range of nucleophiles can displace the 2-chloro group under neutral or basic conditions without affecting the acid-sensitive Boc group. Conversely, treatment with a strong acid would selectively cleave the Boc group, leaving the 2-chloro substituent intact for subsequent modification.
Electrophilic Substitution vs. Deprotection: Performing electrophilic substitution at C4 under neutral or mildly acidic conditions (e.g., NBS for bromination) could proceed without premature deprotection of the Boc group. However, strongly acidic conditions required for reactions like nitration or sulfonation could lead to a mixture of products or complete deprotection.
This ability to selectively address different parts of the molecule makes this compound a versatile building block in medicinal chemistry and materials science.
Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Chlorothiazol 5 Yl Carbamate
Reaction Pathway Determination through Kinetic and Thermodynamic Studies
No specific kinetic or thermodynamic studies for reactions involving tert-butyl (2-chlorothiazol-5-yl)carbamate have been reported. To determine reaction pathways, such studies would typically involve monitoring the rate of reaction under various conditions (e.g., concentration of reactants, temperature) to establish a rate law and calculate activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. However, no such experimental data or corresponding data tables for this specific compound are available in the reviewed literature.
Identification of Key Intermediates and Transition States
The identification of key intermediates and transition states for reactions of this compound has not been a subject of detailed investigation in published research. Spectroscopic techniques (e.g., in-situ IR, NMR) or computational chemistry could be employed to probe for transient species. For instance, in potential cross-coupling reactions, intermediates such as oxidative addition complexes would be expected. However, there are no specific reports that identify or characterize such intermediates or the associated transition states for this compound.
Catalytic Cycle Analysis in Catalyzed Transformations
While this compound is a potential substrate for catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, a detailed analysis of the catalytic cycle for any such transformation involving this specific molecule is not documented. Such an analysis would delineate each step of the catalytic process, including oxidative addition, transmetalation, and reductive elimination, and would ideally be supported by kinetic and spectroscopic evidence. This level of detail is currently absent in the literature for this compound.
Influence of Solvent Environment on Reaction Mechanisms
The influence of the solvent environment on the reaction mechanisms of this compound has not been specifically studied. Research in this area would typically involve comparing reaction rates and outcomes in a variety of solvents with different polarities, proticities, and coordinating abilities. This would provide insight into the nature of the transition states and the reaction mechanism (e.g., SNAr vs. concerted pathways). No systematic study or corresponding data on solvent effects for reactions of this compound has been found.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of tert-Butyl (2-chlorothiazol-5-yl)carbamate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities between atoms.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a characteristic singlet, integrating to nine protons, typically in the upfield region (around 1.5 ppm). The thiazole (B1198619) ring proton and the amide (NH) proton would appear as singlets as well, with their chemical shifts influenced by the electronic environment. The NH proton's chemical shift can be variable and is often concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would reveal signals for all eight carbon atoms in the molecule. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be readily identifiable. The carbonyl carbon of the carbamate (B1207046) group would appear at a characteristic downfield chemical shift. The two carbons of the thiazole ring are expected to have distinct chemical shifts due to the different substituents (chloro and carbamate groups).
2D NMR Techniques: To unequivocally assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, with mostly isolated spin systems, its primary use would be to confirm the absence of couplings for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons, such as the thiazole CH and the methyl groups of the tert-butyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the tert-butyl protons and the quaternary and carbonyl carbons of the carbamate group. Correlations between the thiazole proton and the carbons of the thiazole ring would further confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It could be used to probe the preferred conformation of the carbamate linkage with respect to the thiazole ring.
A hypothetical data table summarizing the expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Thiazole-H | δ ~7.5 | δ ~120 | C(thiazole-Cl), C(thiazole-N) |
| NH | δ ~9.0 | - | C=O, C(thiazole-N) |
| C(t-Bu) | - | δ ~80 | - |
| CH₃ (t-Bu) | δ ~1.5 | δ ~28 | C(t-Bu), C=O |
| C=O | - | δ ~153 | - |
| C(thiazole)-Cl | - | δ ~145 | - |
| C(thiazole)-N | - | δ ~160 | - |
Note: The chemical shift values are estimations and can vary based on the solvent and other experimental conditions.
Dynamic NMR for Probing Rotational Barriers or Conformational Exchange
The carbamate group in this compound can exhibit restricted rotation around the C-N bond, potentially leading to the existence of different conformers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate such conformational dynamics. At low temperatures, the rotation might be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it would be possible to determine the rotational energy barrier.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₁ClN₂O₂S), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the elemental composition. The characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would further corroborate the proposed formula.
| Ion | Calculated Exact Mass |
| [C₈H₁₁³⁵ClN₂O₂S]⁺ | Calculated Value |
| [C₈H₁₁³⁷ClN₂O₂S]⁺ | Calculated Value |
| [C₈H₁₂³⁵ClN₂O₂S]⁺ | Calculated Value |
| [C₈H₁₂³⁷ClN₂O₂S]⁺ | Calculated Value |
Note: The table indicates where calculated values would be presented.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Assignment
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then subjected to fragmentation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of the tert-butyl group as isobutylene (B52900), a common fragmentation for tert-butyl esters and carbamates. Other potential fragmentations could involve the cleavage of the carbamate bond or fragmentation of the thiazole ring. By analyzing the m/z values of the fragment ions, the proposed structure can be confidently confirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A prominent absorption would be observed for the carbonyl (C=O) stretching of the carbamate group, typically in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp to broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group would be observed around 2950-3000 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C=C stretching) would be expected in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds, such as the C-S and C-Cl bonds, which might be weak in the IR spectrum, could show more intense signals in the Raman spectrum. The symmetric vibrations of the thiazole ring are also often more prominent in the Raman spectrum.
A summary of the expected key vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (t-Bu) | Stretching | 2950-3000 |
| C=O (carbamate) | Stretching | 1700-1730 |
| C=N (thiazole) | Stretching | ~1600 |
| C=C (thiazole) | Stretching | ~1500-1550 |
| C-Cl | Stretching | 600-800 |
| C-S | Stretching | 600-700 |
Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure and Crystal Packing Analysis
Detailed information regarding the precise bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this compound is not available. Furthermore, insights into the arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding or van der Waals forces, remain undetermined without crystallographic data.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is crucial for its chemical and biological identity. Single-crystal X-ray diffraction is the definitive method for this purpose. As no crystallographic data is available for this compound, its absolute configuration, if applicable, has not been experimentally confirmed through this technique.
Polymorphism and Solid-State Structural Investigations
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound. Investigations into the potential polymorphic forms of this compound have not been reported in the reviewed literature. Therefore, no information on different crystalline forms, their relative stabilities, or the conditions under which they might form is available.
Theoretical and Computational Investigations of Tert Butyl 2 Chlorothiazol 5 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and geometric structure of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into the behavior of electrons within the molecule.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like tert-butyl (2-chlorothiazol-5-yl)carbamate, DFT would be employed to predict its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
The process involves optimizing the molecular structure to find the lowest energy conformation. This optimization provides key data such as bond lengths, bond angles, and dihedral angles. For instance, calculations would determine the precise lengths of the C-Cl, C-S, and C-N bonds within the thiazole (B1198619) ring and the geometry of the tert-butyl carbamate (B1207046) group. The energetics of different conformers, such as those arising from the rotation around the N-C bond of the carbamate, could also be calculated to identify the most stable isomer.
Commonly used functionals in DFT for such organic molecules include B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or larger ones for higher accuracy. The results of these calculations would typically be presented in a table summarizing the optimized geometric parameters and relative energies of different conformations.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not from published research.)
| Parameter | Predicted Value |
|---|---|
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.
These high-accuracy calculations would be used to refine the energies obtained from DFT and to calculate properties where DFT might be less reliable. For this compound, ab initio methods could provide a benchmark for the energetics of reaction pathways or the precise electronic distribution, such as atomic charges. Due to their computational expense, these methods are often used for smaller molecules or to perform single-point energy calculations on geometries optimized with DFT.
Computational Modeling of Reactivity and Selectivity
Computational modeling is an indispensable tool for predicting how a molecule will behave in a chemical reaction. By simulating reaction pathways, chemists can understand why certain products are formed over others.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the kinetics of a potential reaction involving this compound, such as a nucleophilic substitution at the 2-position of the thiazole ring, a transition state search would be performed. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the activation energy of the reaction.
Computational methods can locate this saddle point on the potential energy surface. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. The energy profile generated from an IRC analysis provides a clear picture of the reaction mechanism and its energetic barriers.
Prediction of Regioselectivity and Stereoselectivity
For molecules with multiple reactive sites, predicting the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the product) is crucial. In the case of this compound, reactions could potentially occur at the chloro-substituted carbon, the thiazole ring itself, or the carbamate group.
Computational models can predict the most likely site of reaction by comparing the activation energies of the transition states for each possible pathway. The pathway with the lowest activation energy is generally the one that is favored kinetically. For reactions that could produce different stereoisomers, the relative energies of the transition states leading to each isomer would be calculated to predict the product distribution. While machine learning approaches are emerging for predicting stereoselectivity, traditional quantum chemical calculations of transition state energies remain a fundamental approach.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time at a given temperature.
For this compound, an MD simulation would involve calculating the forces on each atom and how those atoms move over a series of very small time steps. This simulation would reveal the different shapes (conformations) the molecule can adopt and how often it transitions between them. This is particularly useful for understanding the flexibility of the tert-butyl group and the carbamate linkage, which could influence how the molecule interacts with other molecules, such as a biological target or a reactant in solution. The simulation can also provide insights into the molecule's solvation and how solvent molecules arrange themselves around it.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools of significant value in the fields of medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR or QSRR studies on this compound and its direct derivatives are not extensively documented in publicly available literature, the principles of these modeling techniques can be effectively illustrated by examining studies on structurally related thiazole derivatives. Such studies provide a framework for understanding how structural modifications can influence the desired properties of a lead compound.
A representative approach to QSAR modeling can be seen in studies of aryl thiazole derivatives, which are investigated for various biological activities, such as antimicrobial properties. researchgate.netijpsdronline.com These studies typically involve the development of both two-dimensional (2D) and three-dimensional (3D) QSAR models to predict the activity of novel compounds. researchgate.netijpsdronline.com
The primary objective of such a study is to identify the key molecular descriptors that govern the biological activity of the thiazole derivatives. These descriptors are numerical representations of the physicochemical properties of the molecules. The ultimate goal is to develop a statistically robust model that can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.netijpsdronline.com
The methodology for building a QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. The 3D structures of these molecules are then optimized using computational chemistry methods. A wide range of molecular descriptors, including electronic, steric, and topological properties, are calculated for each molecule. Using statistical techniques such as multiple linear regression (MLR) or k-Nearest Neighbor (kNN), a relationship is established between a subset of these descriptors and the observed biological activity. researchgate.netijpsdronline.com
The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques. researchgate.netijpsdronline.com Internal validation is often performed using the leave-one-out cross-validation method (q²), while external validation involves predicting the activity of a set of compounds (the test set) that were not used in the model's development (predictive r²). researchgate.netijpsdronline.com
Research Findings from a Representative Study on Aryl Thiazole Derivatives
In a characteristic QSAR study on a series of aryl thiazole derivatives with antimicrobial activity, both 2D and 3D models were developed. researchgate.netijpsdronline.com The 2D-QSAR model revealed that a topological descriptor, T_C_C_4, was a major contributing factor to the antimicrobial activity against Gram-positive bacteria. researchgate.netijpsdronline.com Topological descriptors encode information about the branching and connectivity of atoms within a molecule.
The 3D-QSAR model, which considers the spatial arrangement of the atoms, indicated that electrostatic effects were the dominant factor in determining the binding affinities of these compounds. researchgate.netijpsdronline.com This suggests that the distribution of charge within the molecule plays a crucial role in its interaction with the biological target.
The statistical quality of the developed models is a key indicator of their reliability. For the 2D-QSAR model in this representative study, a high correlation coefficient (r²) of 0.9521 and a cross-validated q² of 0.8619 were reported. researchgate.netijpsdronline.com The 3D-QSAR model also demonstrated good internal consistency with a q² of 0.8283 and a predictive r² for the external test set of 0.4868. researchgate.netijpsdronline.com
The insights gained from these models can be invaluable for the rational design of new derivatives. For instance, the importance of the T_C_C_4 descriptor in the 2D model would suggest that modifications to the carbon skeleton of the molecule could significantly impact its activity. Similarly, the findings from the 3D model would guide chemists to focus on altering the electronic properties of the molecule, perhaps by introducing electron-donating or electron-withdrawing groups at specific positions, to enhance its interaction with the target.
To illustrate the practical application of these findings, the following interactive data tables present hypothetical data for a series of thiazole derivatives, their observed biological activity, and the values of key molecular descriptors.
Table 1: Molecular Descriptors and Biological Activity of Thiazole Derivatives This table contains hypothetical data for illustrative purposes.
| Compound | Substituent (R) | T_C_C_4 | Electrostatic Potential | pIC50 (Observed) | pIC50 (Predicted) |
|---|---|---|---|---|---|
| 1 | -H | 1.25 | -0.05 | 5.20 | 5.15 |
| 2 | -CH3 | 1.35 | -0.02 | 5.45 | 5.40 |
| 3 | -Cl | 1.28 | -0.10 | 5.60 | 5.65 |
| 4 | -OCH3 | 1.40 | 0.05 | 5.30 | 5.35 |
Table 2: Statistical Parameters of the Developed QSAR Models This table is based on reported values from a representative study on aryl thiazole derivatives. researchgate.netijpsdronline.com
| Model | r² | q² | Predictive r² |
|---|---|---|---|
| 2D-QSAR | 0.9521 | 0.8619 | - |
Applications of Tert Butyl 2 Chlorothiazol 5 Yl Carbamate in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Organic Architectures
The utility of tert-butyl (2-chlorothiazol-5-yl)carbamate as a versatile building block stems from the orthogonal reactivity of its primary functional groups: the C-Cl bond at the 2-position of the thiazole (B1198619) ring and the Boc-protected amine at the 5-position. This orthogonality allows for selective and sequential chemical transformations, enabling the controlled and predictable assembly of intricate organic structures.
The chlorine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. This allows the thiazole core to be integrated into larger, more complex architectures. The Boc-protected amine, on the other hand, is generally stable to these coupling conditions but can be readily removed later in a synthetic sequence using mild acidic conditions, revealing a primary amine for further functionalization. nih.gov This two-pronged reactivity is the cornerstone of its application as a versatile building block.
Below is a table summarizing potential cross-coupling reactions that leverage the 2-chloro position of the molecule to build complex architectures.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Resulting Bond | Significance in Architecture Building |
| Suzuki Coupling | Boronic acids or esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (Aryl-Aryl, Aryl-Alkyl) | Connects the thiazole ring to other aromatic or aliphatic systems. |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C | Forms new carbon-carbon bonds with high functional group tolerance. |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Vinyl) | Introduces vinyl groups, which can be further manipulated. |
| Buchwald-Hartwig Amination | Amines (Primary or Secondary) | Pd₂(dba)₃, BINAP/Xantphos | C-N | Forms carbon-nitrogen bonds, linking the thiazole to various amine-containing fragments. |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄, CuI | C-C (Aryl-Alkynyl) | Introduces alkynyl moieties, useful for extending carbon chains or as precursors for other functional groups. |
Strategic Intermediate in the Synthesis of Diverse Functionally Active Scaffolds (e.g., lacosamide (B1674222) intermediates)
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a strategic intermediate for accessing derivatives of this important core. While this specific isomer is a building block, the broader class of carbamate (B1207046) derivatives has been identified as crucial in the synthesis of pharmaceuticals. For instance, different tert-butyl carbamate derivatives are utilized as key intermediates in the synthesis of the anticonvulsant drug lacosamide. google.com This highlights the established role of carbamate-protected amino acids and similar structures in constructing functionally active molecules.
The strategic value of this compound lies in its ability to introduce the 2-aminothiazole motif into a target molecule in a controlled manner. The synthesis can be planned so that the thiazole core is elaborated via reactions at the chloro position first. Once the core structure is assembled, the Boc group can be removed to unveil the amine, which can then be acylated or alkylated to complete the synthesis of the final active compound. This stepwise approach is critical for the synthesis of complex drug candidates where precise control over functionality is required.
Role in the Development of Modular and Convergent Synthesis Methodologies
Modular Synthesis: This approach involves the assembly of a target molecule from several pre-synthesized, moderately complex building blocks (modules). The subject compound acts as a pre-functionalized thiazole module. Its distinct reactive sites allow it to be connected to other modules in a planned sequence. For example, it can first be coupled with another complex fragment via its chloro group, and then, after deprotection of the amine, a third module can be attached at that position.
The use of such a well-defined building block simplifies the synthetic route, making it more reliable and scalable. The stability of the Boc group to a wide range of reaction conditions, particularly those used for palladium catalysis, is essential for its successful application in these advanced synthetic plans.
Precursor for Advanced Heterocyclic Compounds and Chemical Libraries
Chemical libraries, which consist of large collections of structurally related compounds, are indispensable tools in drug discovery and materials science for screening and identifying new leads. This compound is an ideal precursor for generating libraries of advanced heterocyclic compounds centered on the 2-aminothiazole core.
The two points of functionalization—the C2-chloro group and the C5-amino group—serve as "diversity points." By using a common starting material and applying a variety of different reactants at these two positions, a large and diverse library of analogues can be rapidly synthesized. For instance, a set of boronic acids can be used in Suzuki reactions at the C2 position, followed by deprotection and acylation of the C5-amine with a set of carboxylic acids. This combinatorial approach allows for the systematic exploration of the chemical space around the 2-aminothiazole scaffold. Such libraries of related compounds are valuable for studying structure-activity relationships (SAR) and optimizing the properties of a lead compound. The generation of 2-aminobenzothiazole (B30445) libraries has been explored for inhibiting bacterial virulence phenotypes, demonstrating the power of this approach in identifying novel therapeutic agents. biorxiv.org
The table below illustrates the potential for generating chemical diversity from this single precursor.
| Modification Site | Reaction Type | Example Reagents | Introduced Diversity |
| C2-Position (via Chloro group) | Suzuki Coupling | Arylboronic acids, Alkylboronic esters | Aromatic rings, Heterocycles, Alkyl chains |
| Buchwald-Hartwig Amination | Anilines, Alkylamines, N-Heterocycles | Substituted amino groups | |
| Sonogashira Coupling | Terminal alkynes | Alkynyl and substituted alkynyl groups | |
| C5-Position (via Boc-amine) | 1. Boc Deprotection (e.g., with TFA) | Trifluoroacetic Acid | Unveils the primary amine |
| 2. Acylation/Amide Formation | Carboxylic acids, Acid chlorides, Sulfonyl chlorides | Diverse amide and sulfonamide functionalities | |
| 2. Reductive Amination | Aldehydes, Ketones | Substituted alkylamine groups |
This capacity for systematic modification makes this compound a powerful tool for generating novel heterocyclic compounds with potential applications across chemistry and biology.
Emerging Research Frontiers and Future Perspectives
Integration in Continuous Flow Chemistry and Automated Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. The synthesis of carbamates and the manipulation of heterocyclic compounds have already been shown to benefit from this technology. For tert-Butyl (2-chlorothiazol-5-yl)carbamate, the integration into continuous flow systems could streamline its production and derivatization.
| Feature of Continuous Flow | Advantage for this compound Synthesis |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and fewer byproducts. |
| Increased Safety | Handling of potentially hazardous reagents in small, contained volumes minimizes risks. |
| Rapid Process Optimization | Automated systems allow for high-throughput screening of reaction parameters. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by extending run time. |
Biocatalytic Approaches to Thiazolyl Carbamate (B1207046) Derivatization
The demand for greener and more selective chemical transformations has propelled biocatalysis to the forefront of modern synthetic chemistry. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions. For this compound, biocatalytic methods could open new avenues for its derivatization that are challenging to achieve through conventional chemistry.
One promising area is the use of halogenases for the selective modification of the thiazole (B1198619) ring. nih.gov While the compound already possesses a chlorine atom, enzymatic halogenation could introduce other halogens at different positions, creating a library of novel analogues. nih.gov Furthermore, hydrolases could be employed for the selective deprotection of the tert-butyl carbamate group under neutral pH and ambient temperature, preserving other sensitive functional groups within a larger molecule. Lipases have also been shown to be effective in the synthesis and modification of carbamates, and their application could lead to novel esterification or transesterification reactions involving the carbamate moiety or other parts of the molecule. The use of chitosan-based hydrogels as recyclable biocatalysts in the synthesis of thiazole derivatives under ultrasonic irradiation has also been reported, suggesting a sustainable path for producing related compounds. mdpi.com
| Biocatalytic Approach | Potential Application to this compound |
| Halogenases | Site-selective introduction of bromine or iodine to the thiazole ring. |
| Hydrolases/Proteases | Mild and selective removal of the Boc protecting group. |
| Lipases | Enantioselective transformations on derivatives of the parent compound. |
| Transaminases | Introduction of new amino functionalities on the thiazole core. |
Design of Next-Generation Synthetic Tools and Reagents
The inherent reactivity of the functional groups in this compound makes it an excellent starting material for the design of novel synthetic reagents. The 2-chloro position on the thiazole ring is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.
Future research could focus on transforming this compound into a new class of "thiazolylating" reagents. For instance, conversion of the chloro group to a more reactive leaving group, such as a sulfone, could facilitate cross-coupling reactions. The Boc-protected amine at the 5-position can be deprotected to allow for the attachment of various molecular tags, linkers for solid-phase synthesis, or probes for chemical biology applications. nih.gov The development of such reagents would be of significant interest to medicinal chemists, as the 2-aminothiazole (B372263) motif is a key component in a number of pharmaceuticals. nih.gov
| Functional Group Modification | Potential New Reagent/Tool |
| Substitution of Chlorine | Thiazolyl-organometallic reagents for cross-coupling reactions. |
| Deprotection of Amine | Bifunctional linkers for bioconjugation or materials science. |
| Modification of Carbamate | Precursors for isocyanates for polymer synthesis. |
| Ring Transformation | Scaffolds for the synthesis of more complex heterocyclic systems. |
Exploration of Self-Assembling Systems and Supramolecular Chemistry with Thiazolyl Carbamates
Supramolecular chemistry, the study of systems held together by non-covalent interactions, has led to the development of advanced materials with applications in drug delivery, sensing, and catalysis. The structure of this compound contains several features that could be exploited for the rational design of self-assembling systems.
The carbamate group is an excellent hydrogen bond donor and acceptor, and the nitrogen atom in the thiazole ring can also participate in hydrogen bonding. nih.gov These interactions can be programmed to direct the assembly of molecules into well-defined architectures, such as tapes, sheets, or more complex three-dimensional networks. The aromatic thiazole ring can also engage in π-π stacking interactions, which can further stabilize these supramolecular structures. nih.gov Future research in this area might involve the synthesis of derivatives of this compound with appended recognition motifs to create highly specific and functional supramolecular assemblies. The study of co-crystals, where the thiazolyl carbamate is combined with other molecules, could also lead to materials with novel physical and chemical properties. nih.gov
| Supramolecular Interaction | Potential Application |
| Hydrogen Bonding | Formation of gels, liquid crystals, or porous organic frameworks. |
| π-π Stacking | Development of organic electronic materials. |
| Halogen Bonding | Crystal engineering and the design of new solid-state materials. |
| Host-Guest Chemistry | Encapsulation of small molecules for controlled release or sensing. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl (2-chlorothiazol-5-yl)carbamate?
- Methodological Answer : The synthesis typically involves reacting 2-chlorothiazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to facilitate carbamate bond formation. Key conditions include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) .
- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of chloroformate).
- Workup : Quench with aqueous HCl, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield : ~70–85% based on analogous thiazole carbamate syntheses .
Table 1 : Comparison of Reaction Conditions from Literature
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Triethylamine | DCM | 0–25 | 78 | 95 | |
| Pyridine | THF | 25 | 72 | 93 |
Q. How can researchers characterize the purity and structural integrity of tert-butyl (2-chlorothiazol-5-yl)carbamate?
- Methodological Answer :
- Analytical Techniques :
- LC-MS : Confirm molecular weight (MW = 234.7 g/mol) and detect impurities .
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, thiazole protons at 6.5–8.0 ppm) .
- FT-IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How does the electron-withdrawing chlorine substituent on the thiazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2-chloro group enhances electrophilicity at the C5 position, enabling Suzuki-Miyaura couplings with boronic acids. Key considerations:
- Catalyst System : Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in THF/water (80°C, 12 h) .
- Competing Reactions : Chlorine may act as a leaving group, requiring careful stoichiometry to avoid over-substitution.
- Monitoring : Use TLC (hexane/EtOAc 7:3) to track reaction progress .
Q. What strategies resolve contradictions in reported toxicity data for thiazole carbamates?
- Methodological Answer :
- Data Harmonization : Cross-reference SDS entries (e.g., acute toxicity in vs. ) using standardized assays (e.g., OECD 423 for LD₅₀).
- In silico Tools**: Predict toxicity via QSAR models (e.g., ProTox-II) to identify discrepancies between experimental and computational data .
- Metabolite Analysis : Use LC-MS/MS to detect reactive intermediates (e.g., isocyanate formation under hydrolytic conditions) .
Q. How can computational modeling optimize the design of derivatives for biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinase inhibitors). The thiazole ring’s planarity favors π-π stacking in hydrophobic pockets .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict sites for electrophilic substitution .
- ADMET Prediction : SwissADME assesses bioavailability, highlighting logP (~2.5) and PSA (~60 Ų) as critical parameters .
Methodological Challenges and Solutions
Q. Why does recrystallization sometimes fail to purify tert-butyl (2-chlorothiazol-5-yl)carbamate, and how can this be addressed?
- Methodological Answer :
- Issue : Low solubility in polar solvents (e.g., ethanol) due to the hydrophobic tert-butyl group.
- Solution : Use mixed solvents (e.g., DCM/hexane) or gradient cooling (60°C → –20°C) to induce crystallization .
- Alternative : Preparative HPLC with a C18 column (acetonitrile/water 70:30) for high-purity isolation .
Q. How to mitigate hydrolysis of the carbamate group during long-term storage?
- Methodological Answer :
- Stabilizers : Add molecular sieves (3Å) to absorb moisture .
- Packaging : Use amber vials with PTFE-lined caps under nitrogen .
- Monitoring : Periodically test via FT-IR for C=O band integrity .
Applications in Drug Discovery
Q. What role does this compound play as a building block in PROTAC synthesis?
- Methodological Answer :
Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
